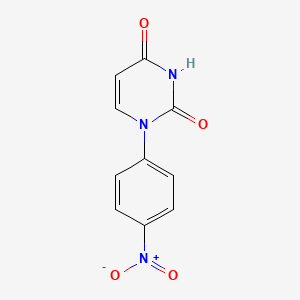
1-(4-Nitrophenyl)pyrimidine-2,4-dione
Vue d'ensemble
Description
1-(4-Nitrophenyl)pyrimidine-2,4-dione is a chemical compound characterized by its nitrophenyl group attached to a pyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with urea in the presence of a suitable catalyst under controlled temperature and pressure conditions. Another approach is the condensation of 4-nitrophenylhydrazine with malonic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitro group can be converted to nitroso or nitrate groups.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various alkyl or aryl groups can be introduced at the pyrimidine ring.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-Nitrophenyl)pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)pyrimidine-2,4-dione is compared with other similar compounds to highlight its uniqueness:
4-Nitrophenol: Similar nitro group but different core structure.
4-Nitroaniline: Similar nitro group and aromatic ring but different functional groups.
1-(4-Nitrophenyl)piperazine: Similar nitro group and nitrogen-containing ring but different core structure.
These compounds share the nitro group but differ in their core structures and functional groups, leading to different chemical properties and applications.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJPGLGKJDIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
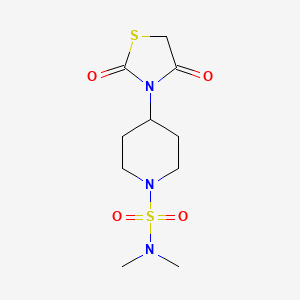
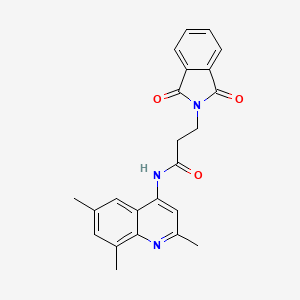
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2557311.png)
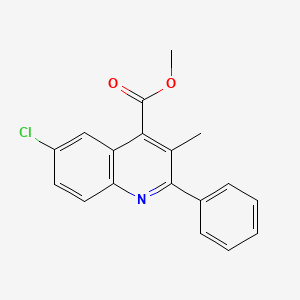
![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)

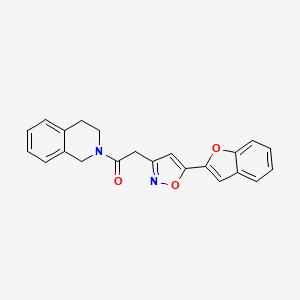
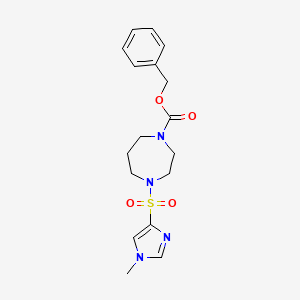

![(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2557323.png)
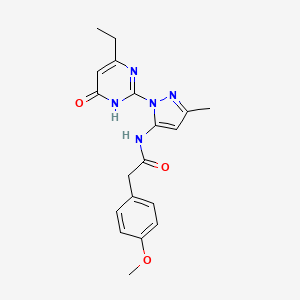
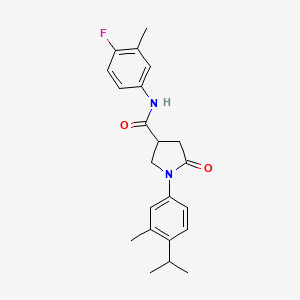
![2-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
